Cas no 121470-72-2 (2-{(benzyloxy)carbonylamino}-4-(ethylsulfanyl)butanoic acid)

2-{(benzyloxy)carbonylamino}-4-(ethylsulfanyl)butanoic acid is a versatile organic compound with significant synthetic utility. Its unique structure, featuring a benzyloxy carbonyl group and an ethylsulfanyl moiety, enables its application in the synthesis of various pharmaceuticals and fine chemicals. The presence of these functional groups allows for facile coupling reactions, enhancing the compound's versatility in organic synthesis. This compound is highly reactive and suitable for cross-coupling reactions, providing a foundation for the creation of complex molecules.
2-{(benzyloxy)carbonylamino}-4-(ethylsulfanyl)butanoic acid structure
121470-72-2 structure
Product name:2-{(benzyloxy)carbonylamino}-4-(ethylsulfanyl)butanoic acid
CAS No:121470-72-2
MF:C14H19NO4S
MW:297.369962930679
CID:6171240
PubChem ID:14484212

2-{(benzyloxy)carbonylamino}-4-(ethylsulfanyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(benzyloxy)carbonylamino}-4-(ethylsulfanyl)butanoic acid
    • EN300-1299541
    • AKOS013461243
    • Z-L-ethionine
    • 2-{[(benzyloxy)carbonyl]amino}-4-(ethylsulfanyl)butanoicacid
    • 2-{[(benzyloxy)carbonyl]amino}-4-(ethylsulfanyl)butanoic acid
    • 121470-72-2
    • SCHEMBL9829671
    • 92697-48-8
    • Inchi: 1S/C14H19NO4S/c1-2-20-9-8-12(13(16)17)15-14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)(H,16,17)
    • InChI Key: CLZBKEHGUMFCOV-UHFFFAOYSA-N
    • SMILES: S(CC)CCC(C(=O)O)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 297.10347926g/mol
  • Monoisotopic Mass: 297.10347926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 9
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101Ų
  • XLogP3: 2.4

2-{(benzyloxy)carbonylamino}-4-(ethylsulfanyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1299541-2.5g
2-{[(benzyloxy)carbonyl]amino}-4-(ethylsulfanyl)butanoic acid
121470-72-2
2.5g
$1707.0 2023-06-06
Enamine
EN300-1299541-50mg
2-{[(benzyloxy)carbonyl]amino}-4-(ethylsulfanyl)butanoic acid
121470-72-2
50mg
$528.0 2023-09-30
Enamine
EN300-1299541-0.5g
2-{[(benzyloxy)carbonyl]amino}-4-(ethylsulfanyl)butanoic acid
121470-72-2
0.5g
$836.0 2023-06-06
Enamine
EN300-1299541-0.25g
2-{[(benzyloxy)carbonyl]amino}-4-(ethylsulfanyl)butanoic acid
121470-72-2
0.25g
$801.0 2023-06-06
Enamine
EN300-1299541-1000mg
2-{[(benzyloxy)carbonyl]amino}-4-(ethylsulfanyl)butanoic acid
121470-72-2
1000mg
$628.0 2023-09-30
Enamine
EN300-1299541-0.1g
2-{[(benzyloxy)carbonyl]amino}-4-(ethylsulfanyl)butanoic acid
121470-72-2
0.1g
$767.0 2023-06-06
Enamine
EN300-1299541-100mg
2-{[(benzyloxy)carbonyl]amino}-4-(ethylsulfanyl)butanoic acid
121470-72-2
100mg
$553.0 2023-09-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1683861-5g
N-((Benzyloxy)carbonyl)-S-ethylhomocysteine
121470-72-2 98%
5g
¥11274.00 2024-08-09
Enamine
EN300-1299541-10.0g
2-{[(benzyloxy)carbonyl]amino}-4-(ethylsulfanyl)butanoic acid
121470-72-2
10g
$3746.0 2023-06-06
Enamine
EN300-1299541-2500mg
2-{[(benzyloxy)carbonyl]amino}-4-(ethylsulfanyl)butanoic acid
121470-72-2
2500mg
$1230.0 2023-09-30

Additional information on 2-{(benzyloxy)carbonylamino}-4-(ethylsulfanyl)butanoic acid

Introduction to 2-{(benzyloxy)carbonylamino}-4-(ethylsulfanyl)butanoic Acid (CAS No. 121470-72-2)

2-{(benzyloxy)carbonylamino}-4-(ethylsulfanyl)butanoic acid, identified by its CAS number 121470-72-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising properties for use in medicinal chemistry, particularly in the synthesis of bioactive molecules and the development of novel therapeutic agents.

The structural features of 2-{(benzyloxy)carbonylamino}-4-(ethylsulfanyl)butanoic acid make it a versatile intermediate in the construction of more complex pharmacophores. The presence of both a benzyloxy carbonyl group and an ethylsulfanyl side chain contributes to its unique reactivity and functionality, enabling its use in a variety of synthetic pathways. These characteristics have positioned this compound as a valuable tool in the pursuit of new drug candidates.

In recent years, there has been a growing interest in the development of sulfanyl-containing compounds due to their potential biological activities. The ethylsulfanyl group, in particular, has been shown to influence the pharmacokinetic and pharmacodynamic properties of molecules, making it an attractive feature for drug design. Research has demonstrated that sulfanyl derivatives can exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

The benzyloxy carbonyl moiety is another critical feature of this compound, serving as a protecting group in peptide synthesis and as a leaving group in various chemical transformations. This dual functionality makes 2-{(benzyloxy)carbonylamino}-4-(ethylsulfanyl)butanoic acid particularly useful in multi-step synthetic routes where selective modifications are required. The ability to manipulate these functional groups allows chemists to fine-tune the properties of their target molecules, leading to more effective therapeutic agents.

Recent studies have highlighted the importance of this compound in the context of peptide mimetics and peptidomimetics. Peptide-based therapeutics have shown great promise in treating various diseases, but their susceptibility to enzymatic degradation limits their clinical utility. By incorporating non-peptide scaffolds that mimic the bioactivity of peptides, researchers aim to develop more stable and orally bioavailable drugs. The structural motifs present in 2-{(benzyloxy)carbonylamino}-4-(ethylsulfanyl)butanoic acid make it an ideal candidate for such applications.

The pharmaceutical industry has also explored the use of this compound in the development of enzyme inhibitors. Enzyme inhibition is a key strategy in drug design, as many diseases are caused by the overactivity or underactivity of specific enzymes. By targeting these enzymes with small molecule inhibitors, it is possible to modulate their activity and restore normal physiological function. The unique structural features of 2-{(benzyloxy)carbonylamino}-4-(ethylsulfanyl)butanoic acid make it a promising candidate for this purpose.

In addition to its applications in drug development, this compound has shown potential in materials science and industrial chemistry. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of more complex molecules. Researchers have explored its use in the production of polymers, coatings, and other specialty chemicals where precise control over molecular structure is essential.

The synthesis of 2-{(benzyloxy)carbonylamino}-4-(ethylsulfanyl)butanoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. Recent advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. These improvements have not only reduced costs but also made it more accessible for research purposes.

The safety and handling of this compound are important considerations for researchers working with it. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling practices. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and following established laboratory protocols.

In conclusion, 2-{(benzyloxy)carbonylamino}-4-(ethylsulfanyl)butanoic acid (CAS No. 121470-72-2) is a multifunctional compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its importance in advancing chemical science is likely to grow.

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